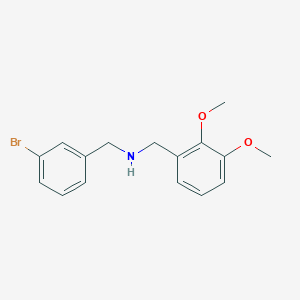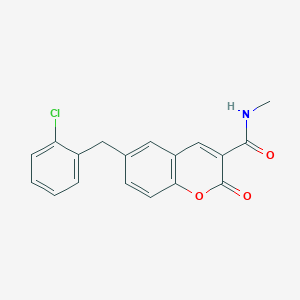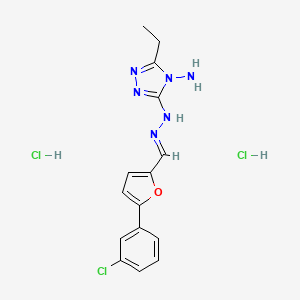![molecular formula C16H9ClFNO2 B5836812 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone, also known as CFA-NQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. This compound belongs to the family of naphthoquinones, which are known for their anti-cancer properties.
Mécanisme D'action
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone exerts its anti-cancer effects by targeting multiple pathways involved in cancer cell survival and proliferation. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, a protein that plays a critical role in cell signaling and growth. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has also been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on non-cancerous cells. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone is its potential as a novel anti-cancer agent. It has shown promising results in preclinical studies and has a selective toxicity towards cancer cells. However, there are limitations to its use in lab experiments. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone is a synthetic compound that requires specific conditions for synthesis and purification. It is also relatively unstable and can degrade over time, making it difficult to store and transport.
Orientations Futures
There are several future directions for the research and development of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone in more detail, including its effects on specific signaling pathways and proteins. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone in animal models before clinical trials can be conducted.
Méthodes De Synthèse
The synthesis of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone involves the reaction of 3-fluoroaniline with 2-chloro-3-naphthoquinone in the presence of a base catalyst. The reaction takes place in a solvent, such as ethanol or acetonitrile, at a specific temperature and for a specific duration. The product is then purified using various chromatographic techniques, such as column chromatography or HPLC.
Applications De Recherche Scientifique
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has shown promising results in preclinical studies as a potential anti-cancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell survival and proliferation. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma.
Propriétés
IUPAC Name |
2-chloro-3-(3-fluoroanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-13-14(19-10-5-3-4-9(18)8-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYOPWCEBOMGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)


![N-cyclohexyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5836759.png)
![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)

![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)


